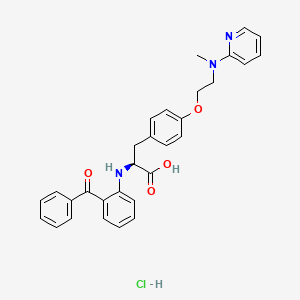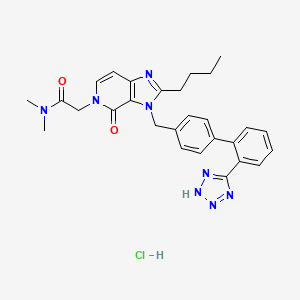
Tmpyp
Vue d'ensemble
Description
TMPyP, also known as 5,10,15,20-Tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate), is a positively charged, two-photon dye . It can bind to DNA in cell cultures and affect cell viability . It is also used as a potent inhibitor of human telomerase .
Synthesis Analysis
The synthesis of TMPyP involves the creation of a structural variant with an isomeric substitution pattern in a meta configuration . This process was confirmed through crystallographic analysis and characterized with NMR-, UV/Vis-, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of TMPyP was confirmed through crystallographic analysis . It has been shown that TMPyP binds to DNA, leading to changes in DNA nanomechanics .Chemical Reactions Analysis
TMPyP has been shown to interact with various heavy metals . The global chemical reactivity descriptor shows that Cd-TDMPzP had the smallest energy and electronic chemical potential (µ) value, larger chemical hardness (η), and the smallest electrophilicity (ω). It is predicted that the Cd-TDMPzP complex is more stable and less reactive in terms of accepting an electron .Physical And Chemical Properties Analysis
TMPyP is a purple solid with a melting point of over 300°C . It is soluble in water up to 50 mM and is hygroscopic and light-sensitive .Applications De Recherche Scientifique
Photodynamic Therapy (PDT) for Cancer Treatment
Tmpyp is an efficient synthetic water-soluble photosensitizer (PS) used in photodynamic therapy (PDT), a modern treatment of cancer . PDT uses a locally activated light to generate reactive oxygen species (ROS), mainly singlet oxygen, resulting in the induction of cell death . Tmpyp has a high yield of singlet oxygen generation upon light activation and a strong affinity for DNA .
Antimicrobial Applications
Tmpyp has been implemented in antimicrobial PDT . The cationic porphyrin has advantageous properties that make it a promising photosensitizer for use in antimicrobial therapy .
Combination Strategies for Cancer Treatment
Tmpyp-PDT can be combined with other photosensitizers and chemotherapeutic agents to achieve synergistic anti-tumor effects and reduce resistance to therapy .
Nanoparticle-Mediated Delivery
Emerging applications of Tmpyp include nanoparticle-mediated delivery . This approach can enhance the delivery and efficacy of Tmpyp in cancer treatment .
Controlled Drug Release
Tmpyp can be used for controlled drug release . This application can improve the therapeutic effect and reduce the side effects of drugs .
Biosensing
Tmpyp can be used in biosensing . This application can provide a new approach for the detection and diagnosis of diseases .
G-Quadruplex Stabilization
Tmpyp can be used for G-quadruplex stabilization . This application can inhibit tumor growth .
Targeting Photodynamic Therapy In Vitro
Tmpyp has been used in targeting photodynamic therapy in vitro . In this application, Tmpyp was linked with graphene oxide (GO) to create conjugates of GO/Tmpyp by electrostatic force . This newly prepared nanotherapeutics showed a higher PDT effect than in free Tmpyp, and is promising for targeted therapy using clinically favorable conditions .
Mécanisme D'action
Target of Action
TMPyP, a type of porphyrin, primarily targets DNA . It is capable of binding to DNA and is used in photodynamic therapy and G-quadruplex stabilization . The DNA-binding property of TMPyP allows it to interact with the genetic material of cells, influencing various DNA-dependent processes .
Mode of Action
TMPyP interacts with its target, DNA, through a highly dynamic process that leads to changes in the DNA’s nanomechanics . TMPyP binding results in the lengthening and softening of double-stranded DNA (dsDNA) . The stability of dsDNA increases at low TMPyP concentrations and then decreases progressively upon increasing TMPyP concentration . TMPyP binding also increases the contour length of single-stranded DNA (ssDNA) .
Biochemical Pathways
TMPyP influences DNA nanomechanics across a wide range of TMPyP concentration, mechanical force, NaCl concentration, and pulling rate . The binding of TMPyP to DNA can control a wide array of biomolecular DNA-dependent processes, including replication, transcription, condensation, and repair .
Pharmacokinetics
It is known that tmpyp’s effect on dna nanomechanics is influenced by its concentration . TMPyP demonstrates a complex, tunable nanomechanical response in DNA across wide ranges of TMPyP concentration .
Result of Action
The binding of TMPyP to DNA leads to changes in the DNA’s structure and properties . This can control various DNA-dependent processes, potentially influencing cellular functions . In addition, TMPyP has been shown to have antimicrobial effects, achieving a killing rate of bacteria when used in photodynamic treatment .
Action Environment
The action of TMPyP is influenced by environmental factors such as the concentration of NaCl . The addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, TMPyP’s effect on DNA nanomechanics is influenced by its concentration, mechanical force, and pulling rate .
Safety and Hazards
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRMNXBLFDNN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H66N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38673-65-3 (Parent) | |
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tmpyp | |
CAS RN |
36951-72-1 | |
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
A: TMPyP has been shown to inhibit telomerase activity, likely through its ability to bind to and stabilize G-quadruplex structures found in telomeric DNA. [, ] This stabilization hinders the action of telomerase, an enzyme crucial for maintaining telomere length in cells, making TMPyP a potential target for anti-cancer therapies. []
ANone: The molecular formula of TMPyP is C40H44N8O12S4, and its molecular weight is 937.06 g/mol.
A: TMPyP exhibits distinct absorption bands in the UV-Vis region, with a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm range. [, , , , , ] These bands are sensitive to the environment and can be used to study the binding interactions of TMPyP with other molecules like DNA. [, , , , , , , , ] Additionally, TMPyP exhibits fluorescence and phosphorescence, allowing its use in various fluorescence-based applications. [, ]
A: Both cationic TMPyP and its anionic analogue, TPPS4, undergo photobleaching in seawater upon exposure to high-intensity LED light. [] This photobleaching property makes them suitable candidates for water sterilization in aquaculture, as they degrade over time and minimize the risk of accumulation in the environment. []
A: Yes, TMPyP can be incorporated into various nanomaterials, such as mesoporous silica nanoparticles, graphene oxide, and titania nanosheets, to create hybrid systems with tailored properties. [, , , ] These hybrid systems have shown promise in applications like drug delivery, photodynamic therapy, and sensing. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)



![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)




